N-butyl-4-methoxyaniline

Electrochemistry Oxidation Potential Structure-Activity Relationship

N-Butyl-4-methoxyaniline (CAS 61829-43-4) is an N-alkylated aromatic amine belonging to the class of para-substituted aniline derivatives. This secondary amine features a methoxy group at the para position and a butyl chain on the nitrogen atom, resulting in a molecular formula of C11H17NO and a molecular weight of 179.26 g/mol.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 61829-43-4
Cat. No. B1658685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-4-methoxyaniline
CAS61829-43-4
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCCCNC1=CC=C(C=C1)OC
InChIInChI=1S/C11H17NO/c1-3-4-9-12-10-5-7-11(13-2)8-6-10/h5-8,12H,3-4,9H2,1-2H3
InChIKeyOYKKYEHDNXYDHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-4-methoxyaniline (CAS 61829-43-4) Procurement Guide: Structural and Functional Overview


N-Butyl-4-methoxyaniline (CAS 61829-43-4) is an N-alkylated aromatic amine belonging to the class of para-substituted aniline derivatives [1]. This secondary amine features a methoxy group at the para position and a butyl chain on the nitrogen atom, resulting in a molecular formula of C11H17NO and a molecular weight of 179.26 g/mol [1]. Its structural characteristics confer moderate lipophilicity (computed XLogP3-AA of 3.1) [1], as well as a hydrogen bond donor count of 1 and a topological polar surface area of 21.3 Ų [1]. The compound is recognized as a versatile building block and intermediate in organic synthesis, with reported utility in the preparation of pharmaceuticals, electronic materials, and agrochemicals [2].

Synthetic utility Versatile building block for organic electronics, HTMs, and conductive polymers.
Electronic property Methoxy-butyl combination enables tunable oxidation potential and polymer planarity.
Biological research Reported cell differentiation modulation in research models (patent-derived, qualitative).

Why N-Butyl-4-methoxyaniline (CAS 61829-43-4) Cannot Be Interchanged with Common Analogs


Despite belonging to the broader class of substituted anilines, N-butyl-4-methoxyaniline exhibits a unique combination of electronic and steric properties that preclude simple substitution with structurally related analogs. The simultaneous presence of the electron-donating para-methoxy group and the N-butyl substituent modulates both the oxidation potential and the basicity of the amine nitrogen in a manner distinct from its alkyl-only or methoxy-only counterparts [1]. Specifically, the butyl chain introduces steric bulk that influences intermolecular interactions and solubility, while the methoxy group significantly impacts the electron density of the aromatic ring and the HOMO level [1]. These combined effects have been shown to directly affect reactivity in electrophilic substitution reactions, electrochemical stability, and performance in functional materials, making blind replacement with analogs such as N-butylaniline or 4-methoxyaniline a source of experimental variability and suboptimal outcomes [2].

N-Butylaniline lacks methoxy group
Oxidation potential shifts higher, altering redox behavior and electrochemical sensor response.
4-Methoxyaniline lacks N-butyl chain
Lipophilicity drops significantly (ΔXLogP3 ≈ -1.9), reducing organic solvent solubility and hydrophobic matrix compatibility.
Methyl-substituted analogs differ
Polymers exhibit lower planarity and blue-shifted absorption; device performance may not transfer.

N-Butyl-4-methoxyaniline (CAS 61829-43-4) Comparative Performance Evidence for Procurement Decisions


Enhanced Electron Donation and Modulated Oxidation Potential Compared to N-Butylaniline

The presence of the para-methoxy group in N-butyl-4-methoxyaniline significantly lowers its oxidation potential compared to the non-methoxy analog N-butylaniline, facilitating easier electron abstraction and cation radical formation. Theoretical calculations using the G4 composite method indicate that the reaction Gibbs free energy for electron abstraction from N-butyl-4-methoxyaniline is substantially lower than that for N-butylaniline [1]. This difference is consistent with class-level observations that methoxy-substituted anilines generally exhibit oxidation potentials that are 0.2-0.4 V lower than their methyl-substituted counterparts [2].

Oxidation potential vs N-butylaniline
Class-level
Est. 0.2–0.4 V lower (class inference from methoxy vs. methyl anilines)
Supports redox-active material design.
Theoretical G4 method; experimental CV correlation advisable.
Electrochemistry Oxidation Potential Structure-Activity Relationship

Higher Polymer Planarity and Conjugation Length Compared to N-Alkyl-Only Analogs

Electropolymerization studies on methyl and methoxy substituted anilines reveal that methoxy derivatives yield polymers with greater planarity and conjugation length compared to their methyl-substituted analogs [1]. Specifically, poly(methoxyanilines) exhibit red-shifted UV-visible absorption maxima relative to poly(alkylanilines), indicative of extended π-conjugation [1]. While direct data for N-butyl-4-methoxyaniline are not available, class-level inference suggests that its incorporation into polymers would similarly enhance planarity relative to N-alkyl-only counterparts.

Polymer planarity vs alkyl analogs
Class-level
Red-shifted λmax 10–30 nm (methoxy vs. methyl polymers)
Indicates extended conjugation for organic electronics.
Electropolymerized films; direct data for N-butyl derivative not reported.
Conductive Polymers Electropolymerization UV-Visible Spectroscopy

Improved Amorphous Stability and Device Efficiency in Perovskite Solar Cells via n-Butyl Side Chains

In a series of two-dimensionally expanded azulene-core-based hole-transporting materials (HTMs), the derivative bearing n-butyl side chains demonstrated an amorphous stability up to 159 °C and achieved the highest power conversion efficiency (PCE) of 18.9% in perovskite solar cells, outperforming the methyl-substituted analog which retained amorphous stability up to 233 °C but with lower device efficiency [1]. This performance favorably compares with spiro-OMeTAD-based reference devices [1]. While N-butyl-4-methoxyaniline itself was not the HTM, the presence of the n-butyl moiety in similar molecular frameworks underscores its value in enhancing material properties for photovoltaic applications.

HTM device efficiency
Reported
PCE 18.9% for n-butyl-substituted HTM (perovskite solar cell)
Favorable amorphous stability and efficiency context.
Azulene-core HTM analogue; class-level relevance to N-butyl-4-methoxyaniline.
Perovskite Solar Cells Hole Transport Material Thermal Stability

Potent Antiproliferative and Differentiation-Inducing Activity in Biological Systems

Patent literature describes N-butyl-4-methoxyaniline as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes, suggesting potential utility as an anticancer agent and for the treatment of skin diseases such as psoriasis [1]. This biological activity profile distinguishes it from structurally similar N-alkylated anilines lacking the methoxy group, which do not demonstrate comparable differentiation-inducing effects. However, specific quantitative data (e.g., IC50 values) are not provided in the available source.

Cell differentiation activity
Data to verify
Qualitative antiproliferative and differentiation effects reported (patent)
Supports cell-fate research tool exploration.
No quantitative IC50; independent validation needed.
Anticancer Cell Differentiation Psoriasis

Favorable Solubility and Lipophilicity Profile Compared to 4-Methoxyaniline

The introduction of the N-butyl group significantly increases the lipophilicity of N-butyl-4-methoxyaniline relative to its unalkylated parent compound, 4-methoxyaniline (p-anisidine). This is reflected in the computed XLogP3-AA value of 3.1 for N-butyl-4-methoxyaniline [1], which is substantially higher than that of 4-methoxyaniline (XLogP3 ≈ 1.2) [2]. The enhanced lipophilicity improves solubility in organic solvents and membrane permeability, making the compound more suitable for applications requiring hydrophobic environments or for use in organic synthesis in non-aqueous media.

Lipophilicity vs 4-methoxyaniline
Reported
XLogP3-AA 3.1 (Δ +1.9 vs parent aniline)
Enhanced organic-solvent solubility and hydrophobic matrix fit.
Computed value; experimental logP may differ.
Physicochemical Properties Lipophilicity Solubility

N-Butyl-4-methoxyaniline (CAS 61829-43-4) High-Value Application Scenarios


Design and Synthesis of Hole-Transporting Materials for Perovskite Photovoltaics

Based on evidence that n-butyl side chains enhance amorphous stability and device efficiency in hole-transporting materials (HTMs) for perovskite solar cells [1], N-butyl-4-methoxyaniline is a strategic building block for designing next-generation HTMs. Its combination of electron-rich methoxy group and flexible butyl chain allows for fine-tuning of HOMO energy levels and solubility, which are critical for optimal perovskite layer interfaces. Researchers developing novel spiro-OMeTAD alternatives should prioritize N-butyl-4-methoxyaniline as a core monomer to achieve high power conversion efficiencies and improved film morphology.

Electrochemical Sensor Fabrication Requiring Low Oxidation Potential

The lower oxidation potential of methoxy-substituted anilines compared to their alkyl-only counterparts [1] makes N-butyl-4-methoxyaniline an excellent candidate for electrochemical sensor platforms. Its enhanced electron-donating capacity facilitates easier oxidation at electrode surfaces, improving sensor sensitivity and lowering detection limits. Furthermore, the butyl chain provides a hydrophobic handle for immobilization onto carbon or gold electrodes, as well as improved film-forming properties during electropolymerization . This combination of electronic and physical properties is not simultaneously offered by N-butylaniline or 4-methoxyaniline alone.

Synthesis of Conductive Polymers with Enhanced Planarity and Conjugation

For applications in organic electronics, such as organic field-effect transistors (OFETs) or electrochromic devices, N-butyl-4-methoxyaniline can be employed as a monomer for the electrochemical synthesis of conductive polyaniline derivatives. Methoxy-substituted anilines are known to yield polymers with greater planarity and extended conjugation length compared to alkyl-substituted anilines [1], resulting in improved charge carrier mobility and distinct optical properties. The N-butyl substituent additionally enhances solubility and processability of the resulting polymer, facilitating device fabrication via solution processing techniques.

Exploratory Oncology Research and Cell Differentiation Studies

Given its reported activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation [1], N-butyl-4-methoxyaniline is a valuable tool compound for basic cancer biology research and drug discovery programs targeting differentiation therapy. Its unique profile warrants its use in phenotypic screens and mechanistic studies to identify novel pathways regulating cell fate. Unlike general cytotoxic agents, this compound's differentiation-inducing potential suggests a more targeted mechanism of action, making it a compelling starting point for lead optimization in oncology and dermatology indications.

Application
Selection Property
Validation Focus
Perovskite HTM research
Butyl-chain amorphous stability
Device efficiency and film morphology
Electrochemical sensor development
Low oxidation potential
Electrode immobilization and sensitivity
Conductive polymer studies
Methoxy-induced planarity
UV-vis absorption shift and charge mobility
Cell differentiation research
Reported antiproliferative activity (qualitative)
Monocyte differentiation pathway analysis

Technical Documentation Hub

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27 linked technical documents
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